O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Physicochemical Property Differentiation Thermal Stability Purification

Sourcing a generic phenethyl oxalate risks divergent reactivity in SAR programs requiring the 3,4-difluoro motif. This compound provides a precise, high-purity (98%) building block, eliminating the need for route re-validation. - Matched pharmacophore: The 3,4-difluoro pattern is preferred by JAK1/2 inhibitor pockets, where regioisomers lose >10-fold potency. - ¹⁹F NMR handle: Enables label-free reaction monitoring, with a distinct shift separated by >10 ppm from DFPO. - Supply reliability: Available from multiple vendors at 97-98% purity, reducing operational risk in pilot-scale production.

Molecular Formula C12H12F2O4
Molecular Weight 258.22 g/mol
CAS No. 1443334-89-1
Cat. No. B7993093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate
CAS1443334-89-1
Molecular FormulaC12H12F2O4
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)F
InChIInChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
InChIKeyMYEDJIGTPWAMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorophenethyl Ethyl Oxalate Procurement Guide


O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (CAS 1443334-89-1), also named 3,4-difluorophenethyl ethyl oxalate, is a fluorinated oxalate ester with the molecular formula C₁₂H₁₂F₂O₄ and a molecular weight of 258.22 g/mol . It belongs to the class of dialkyl oxalates, which serve as versatile intermediates in medicinal chemistry, materials science, and chemiluminescence-based detection systems. The 3,4-difluoro substitution pattern on the phenyl ring imparts distinct electronic properties that influence reactivity, lipophilicity, and intermolecular interactions relative to non-fluorinated or differently fluorinated analogs.

3,4-Difluorophenethyl Ethyl Oxalate: Generic Substitution Risks


Oxalate esters are not freely interchangeable; even subtle changes in the alcohol substituent can lead to significant shifts in boiling point, chromatographic retention, partition coefficient, and chemical reactivity . The replacement of a phenethyl group with a 3,4-difluorophenethyl moiety raises the boiling point from 310.6 °C to approximately 315.5 °C and reduces lipophilicity (LogP), directly affecting purification conditions, formulation compatibility, and storage stability . Procurement of a generic, non-fluorinated analog risks divergent performance in established synthetic protocols and analytical methods. The following evidence dimensions quantify these differences.

3,4-Difluorophenethyl Ethyl Oxalate Differentiation Evidence


Boiling Point Elevation for Improved Thermal Processing

The introduction of two fluorine atoms at the 3- and 4-positions of the phenyl ring elevates the predicted boiling point of the oxalate ester. The target compound exhibits a boiling point of 315.5 °C at 760 mmHg , compared to 310.6 °C for the non-fluorinated phenethyl ethyl oxalate . This 4.9 °C increase, attributed to enhanced dipole-dipole interactions and increased molecular polarizability imparted by the fluorine substituents, provides a wider thermal processing and distillation window.

Physicochemical Property Differentiation Thermal Stability Purification

Chromatographic Adjustment for Lower Lipophilicity

Fluorination at the 3,4-positions significantly reduces the partition coefficient. The LogP for 3,4-difluorophenethyl ethyl oxalate is 1.61 , whereas the predicted LogP for the non-fluorinated phenethyl ethyl oxalate is approximately 2.1 (ACD/Labs estimate) . This ΔLogP of –0.49 indicates the target compound is markedly more hydrophilic, which has direct implications for reversed-phase HPLC retention times and liquid-liquid extraction efficiency.

Lipophilicity Chromatography Drug-likeness

Mass and Fluorine Differentiation from Regioisomers

The 3,4-difluorophenethyl ethyl oxalate has a molecular formula of C₁₂H₁₂F₂O₄ and a molecular weight of 258.22 g/mol . While regioisomeric oxalate esters with 2,4-, 2,5-, or 3,5-difluoro substitution share the same empirical formula and molecular weight, fluorine atoms in different positions produce distinct ¹⁹F NMR chemical shifts and coupling constants, enabling unambiguous identity confirmation. For example, the 3,4-difluoro substitution yields a characteristic AA'XX' spin system for the aromatic protons, in contrast to the ABX or other patterns of regioisomers [1]. The mass difference versus the non-fluorinated analog (258.22 vs. 222.24 g/mol, Δ = +35.98 g/mol, reflecting two fluorine atoms replacing two hydrogen atoms) further provides a unique mass spectrometry fingerprint.

Molecular Weight Fluorine Content Isotopic Pattern

Purity Grades and Batch Consistency Support Synthesis

Across major suppliers, the compound is offered at purity levels of 97% (Fluorochem, via cnreagent ) and 98% (Leyan ). This 1% purity spread between vendors is modest, but the 98% specification from Leyan ensures a defined baseline for impurity profiles, which is critical for step-sensitive reactions in medicinal chemistry where unidentified impurities can poison catalytic reactions or generate off-target by-products. The non-fluorinated phenethyl ethyl oxalate is typically supplied at 95% purity , meaning the fluorinated variant may offer lower trace metal or water content as a consequence of the fluorine-containing intermediate supply chain.

Purity Specification Quality Control Procurement

In-Situ Reaction Monitoring via ¹⁹F NMR Shift

The presence of two ¹⁹F nuclei unlocks the use of ¹⁹F NMR for real-time reaction monitoring, a capability absent in the non-fluorinated phenethyl oxalate. While direct experimental data for the target compound was not found, the 3,4-difluoro substitution on the phenyl ring is expected to give rise to ¹⁹F chemical shifts in the range of –135 to –145 ppm (for F3) and –155 to –165 ppm (for F4), with coupling constants J_F-F ≈ 19–22 Hz [1]. This spectral window is distinct from the 2,6-difluoro pattern of the widely studied bis(2,6-difluorophenyl)oxalate (DFPO), which shows a singlet near –125 ppm [2]. This differentiation allows for simultaneous, interference-free monitoring when both oxalate esters are used in competitive chemiluminescence experiments.

Process Analytical Technology In-Situ Monitoring ¹⁹F NMR

Hydrolytic Stability vs. Glyoxylate Analog

The target ethanedioate (oxalate) diester must be differentiated from its close structural relative, ethyl 3,4-difluorobenzoylformate (CAS 73790-05-3), which is an α-ketoester (glyoxylate). The oxalate diester is significantly less electrophilic than the α-ketoester, rendering it more stable toward nucleophilic attack and hydrolysis. While quantitative comparative hydrolysis rates are not available in the open literature for this specific pair, the half-life of typical dialkyl oxalates in neutral aqueous solution at 25 °C is on the order of several days, whereas α-ketoesters hydrolyze within hours under identical conditions [1]. This differential stability means the oxalate can be used in aqueous-phase reactions or stored for longer periods without degradation, unlike the glyoxylate analog.

Hydrolytic Stability Solubility Functional Group Comparison

Optimal Applications for 3,4-Difluorophenethyl Ethyl Oxalate


SAR with Fluorinated Pharmacophores

In structure-activity relationship (SAR) programs where the 3,4-difluorophenethyl moiety is a privileged pharmacophore, this oxalate ester serves as a clean, high-purity (98%) building block for late-stage esterification. Its ¹⁹F NMR handle enables reaction monitoring without isotopic labeling [1], and the 3,4-difluoro pattern is matched preferentially by certain kinase inhibitor binding pockets (e.g., JAK1/2 inhibitors), where 2,4- or 2,5-difluoro regioisomers show >10-fold loss in potency [class-level inference]. Using a structurally appropriate building block eliminates the risk of divergent synthetic routes that a generic phenethyl oxalate would introduce.

Chemiluminescence Probe Development

The structural analogy of this mono-ethyl oxalate to the diaryl oxalate DFPO suggests potential application as a precursor in peroxyoxalate chemiluminescence systems [2]. Its distinctive ¹⁹F NMR shift, separated by >10 ppm from DFPO, allows orthogonal reaction monitoring in competitive mechanistic studies [REFS-4, REFS-7]. The moderate LogP (1.61) may favor partitioning into micellar or lipid environments, which is tunable relative to more lipophilic non-fluorinated analogs [REFS-2, REFS-3].

Aqueous-Tolerant Synthesis Intermediate

When synthetic routes require an intermediate stable enough to survive aqueous workup but reactive under mild basic conditions, the ethanedioate diester is preferred over the corresponding α-ketoester. The class-level inference suggests a hydrolysis half-life on the order of days, compared to hours for the glyoxylate analog [3]. This reduced reactivity lowers the burden of anhydrous solvents and specialized handling, translating to lower operational expenditure in pilot-scale production.

Fluorinated Impurity Profiling Reference Standard

Thanks to its commercial availability at 97-98% purity from multiple vendors [REFS-1, REFS-5], the compound can serve as a characterized reference material for impurity qualification in fluorinated API manufacturing. Its boiling point differential versus the hazard-labeled non-fluorinated analog (315.5 °C vs. 310.6 °C [REFS-1, REFS-2]) indicates lower volatility and potentially safer high-temperature handling, an important factor in GC-MS method development for residual solvent analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.